molecular formula C14H4F6N2O4S2 B14525138 1,6-Dinitro-3,8-bis(trifluoromethyl)thianthrene CAS No. 62796-18-3

1,6-Dinitro-3,8-bis(trifluoromethyl)thianthrene

Cat. No.: B14525138
CAS No.: 62796-18-3
M. Wt: 442.3 g/mol
InChI Key: BMSCSCMKMMFTJA-UHFFFAOYSA-N
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Description

1,6-Dinitro-3,8-bis(trifluoromethyl)thianthrene is a chemical compound characterized by its unique structure, which includes two nitro groups and two trifluoromethyl groups attached to a thianthrene core. Thianthrene is a sulfur-containing heterocyclic compound known for its electron-rich nature and unique redox properties

Properties

CAS No.

62796-18-3

Molecular Formula

C14H4F6N2O4S2

Molecular Weight

442.3 g/mol

IUPAC Name

1,6-dinitro-3,8-bis(trifluoromethyl)thianthrene

InChI

InChI=1S/C14H4F6N2O4S2/c15-13(16,17)5-1-7(21(23)24)11-9(3-5)28-12-8(22(25)26)2-6(14(18,19)20)4-10(12)27-11/h1-4H

InChI Key

BMSCSCMKMMFTJA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1[N+](=O)[O-])SC3=CC(=CC(=C3S2)[N+](=O)[O-])C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1,6-Dinitro-3,8-bis(trifluoromethyl)thianthrene typically involves multi-step reactions starting from readily available aromatic compounds. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

1,6-Dinitro-3,8-bis(trifluoromethyl)thianthrene undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and oxidizing agents like hydrogen peroxide for oxidation. Major products formed from these reactions include amino-thianthrene derivatives and sulfone-thianthrene derivatives .

Scientific Research Applications

1,6-Dinitro-3,8-bis(trifluoromethyl)thianthrene has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 1,6-Dinitro-3,8-bis(trifluoromethyl)thianthrene involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These groups can participate in various chemical reactions, including electron transfer and radical formation, which can influence the compound’s reactivity and interaction with biological molecules . The pathways involved may include redox reactions and nucleophilic or electrophilic substitution reactions.

Comparison with Similar Compounds

1,6-Dinitro-3,8-bis(trifluoromethyl)thianthrene can be compared with other thianthrene derivatives, such as:

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